molecular formula C11H20N4 B8113561 N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine

N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine

Cat. No.: B8113561
M. Wt: 208.30 g/mol
InChI Key: WUJDWTHZXTZZBC-UHFFFAOYSA-N
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Description

N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine: is a complex organic compound featuring an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of an imidazo[1,2-a]pyrazine derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand enzyme mechanisms or receptor binding.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-Ethyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-1-yl)methyl)ethanamine
  • N-Methyl-N-((8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine

Comparison:

  • N-Ethyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-1-yl)methyl)ethanamine has a similar core structure but with an ethyl group instead of a methyl group. This slight difference can significantly impact its chemical reactivity and biological activity.
  • N-Methyl-N-((8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine features an additional methyl group on the imidazo[1,2-a]pyrazine ring, which may alter its binding affinity and specificity towards molecular targets.

The uniqueness of N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-9(2)14(3)8-10-6-13-11-7-12-4-5-15(10)11/h6,9,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJDWTHZXTZZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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